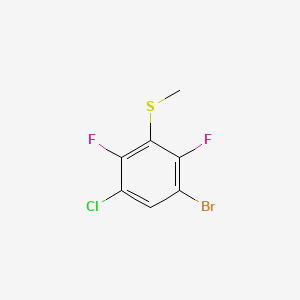
(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H4BrClF2S This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methylsulfane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chloro-2,6-difluorobenzene and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the methylthiol, followed by nucleophilic substitution on the aromatic ring.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors can be used.
Automation and Control: Advanced automation and control systems are employed to monitor reaction parameters such as temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfane group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other sulfur-containing compounds.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Products include substituted phenyl derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane depends on the specific context in which it is used
Covalent Bond Formation: The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function.
Electrophilic Interactions: The halogen atoms and the sulfur atom can participate in electrophilic interactions with other molecules, influencing their reactivity and behavior.
Pathways Involved: The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane: Similar in structure but with different halogen substitution patterns.
(3-Bromo-5-chloro-2,6-difluorophenyl)(ethyl)sulfane: Similar but with an ethyl group instead of a methyl group.
(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)ether: Similar but with an ether group instead of a sulfane group.
Uniqueness
The uniqueness of (3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane lies in its specific combination of halogen atoms and the presence of a methylsulfane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C7H4BrClF2S |
|---|---|
Poids moléculaire |
273.53 g/mol |
Nom IUPAC |
1-bromo-5-chloro-2,4-difluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H4BrClF2S/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 |
Clé InChI |
GUVYWLLIQAGJGY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=CC(=C1F)Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
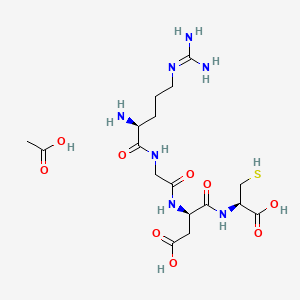
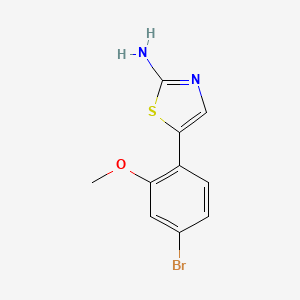
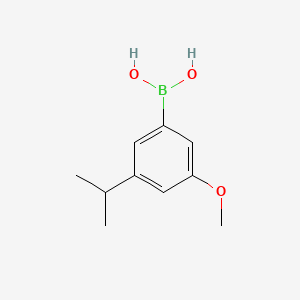
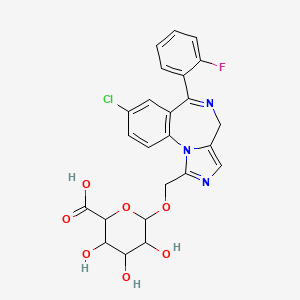
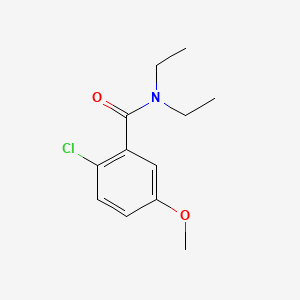
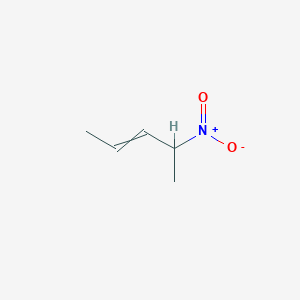
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
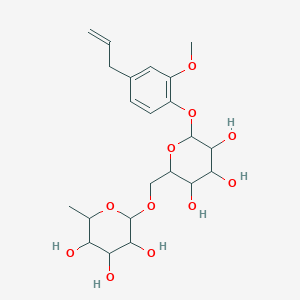
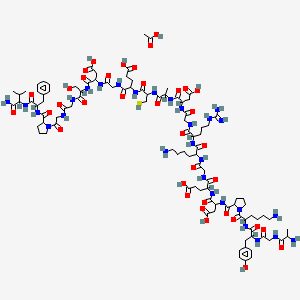
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
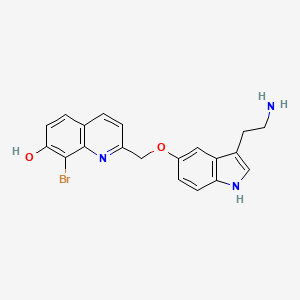
![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B14762406.png)
